molecular formula C11H16N2O3 B3048407 tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate CAS No. 168007-90-7

tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate

Cat. No.: B3048407
CAS No.: 168007-90-7
M. Wt: 224.26 g/mol
InChI Key: TUNKVCCQMMXCGI-UHFFFAOYSA-N
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Description

tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate is a chemical compound with the molecular formula C11H16N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a dihydropyridinyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the carbamate bond. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound include various substituted carbamates, hydroxyl derivatives, and oxo compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where it serves as an intermediate in the synthesis of active ingredients.

Mechanism of Action

The mechanism of action of tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biochemical pathway in which the enzyme is involved. This inhibition can lead to various therapeutic effects, depending on the target and the pathway affected.

Comparison with Similar Compounds

tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: This compound has a similar structure but differs in the position of the oxo group.

    This compound: This compound is structurally similar but may have different substituents on the pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(1-methyl-6-oxopyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)12-8-5-6-9(14)13(4)7-8/h5-7H,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNKVCCQMMXCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=O)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569806
Record name tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168007-90-7
Record name tert-Butyl (1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 6-methoxypyridin-3-ylcarbamate (14.4 g, 64.2 mmol) in MeOH (95 mL) was added methyl iodide (14.6 g, 103 mmol). The reaction mixture was heated at reflux for 16 h, cooled to RT and concentrated down. The residue was purified by silica gel chromatography to give the title compound.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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